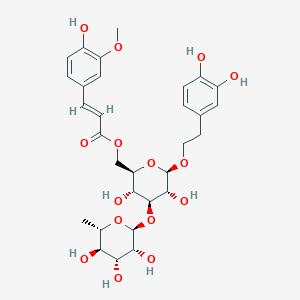
Plantainoside C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plantainoside C is a phenylethanoid glycoside, a type of natural compound found in various plants. It is known for its antioxidant properties and potential therapeutic applications. This compound is structurally related to other phenylethanoid glycosides such as plantainoside D and plantainoside B, which are also known for their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of plantainoside C typically involves the extraction and purification from plant sources. One common method involves the use of macroporous resin and high-speed counter-current chromatography (HSCCC). The crude extracts are first enriched using D101 macroporous resin, followed by purification using HSCCC with a two-phase solvent system consisting of ethyl acetate, n-butanol, methanol, and water .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plants such as Chirita longgangensis. The process includes macroporous resin enrichment and HSCCC purification to obtain high-purity this compound. The use of semi-preparative high-performance liquid chromatography (HPLC) can further enhance the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Plantainoside C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield dehydroxylated compounds.
Scientific Research Applications
Chemistry: It is used as a model compound for studying the chemical behavior of phenylethanoid glycosides.
Biology: Plantainoside C exhibits antioxidant properties, making it valuable in research related to oxidative stress and cellular protection.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and cardioprotective effects.
Industry: this compound is used in the development of natural antioxidants for food and cosmetic products.
Mechanism of Action
Plantainoside C exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of IκB kinase (IKK), which plays a crucial role in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. By inhibiting IKK, this compound prevents the phosphorylation and degradation of IκB, thereby reducing the activation of NF-κB and subsequent expression of pro-inflammatory genes .
Comparison with Similar Compounds
Similar Compounds
Plantainoside C is structurally similar to other phenylethanoid glycosides, including:
- Plantainoside D
- Plantainoside B
- Calcedarioside B
- Calcedarioside A
Uniqueness
Compared to its analogs, this compound has unique structural features that contribute to its distinct biological activities. For instance, its specific glycosidic linkages and hydroxylation patterns may enhance its antioxidant and anti-inflammatory properties, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C30H38O15 |
|---|---|
Molecular Weight |
638.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H38O15/c1-14-23(35)25(37)26(38)30(43-14)45-28-24(36)21(13-42-22(34)8-5-15-4-7-18(32)20(12-15)40-2)44-29(27(28)39)41-10-9-16-3-6-17(31)19(33)11-16/h3-8,11-12,14,21,23-33,35-39H,9-10,13H2,1-2H3/b8-5+/t14-,21+,23-,24+,25+,26+,27+,28-,29+,30-/m0/s1 |
InChI Key |
OFNCUIXPAFLTJZ-PYQKQGIYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















